4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide 4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide
Brand Name: Vulcanchem
CAS No.: 72225-18-4
VCID: VC12011722
InChI: InChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14)
SMILES: C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C10H9ClN2OS
Molecular Weight: 240.71 g/mol

4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide

CAS No.: 72225-18-4

Cat. No.: VC12011722

Molecular Formula: C10H9ClN2OS

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide - 72225-18-4

Specification

CAS No. 72225-18-4
Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
IUPAC Name 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14)
Standard InChI Key BOQSUZFVLCCQFM-UHFFFAOYSA-N
SMILES C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 4-chloro-N-(4,5-dihydro-2-thiazolyl)benzamide is C10_{10}H9_{9}ClN2_{2}OS, with a molecular weight of 240.71 g/mol. The compound features a benzamide backbone substituted with a chlorine atom at the para position and a 4,5-dihydrothiazole ring attached via the amide nitrogen . The dihydrothiazole component introduces partial saturation at the 4 and 5 positions, distinguishing it from fully aromatic thiazole derivatives.

Key physicochemical properties inferred from analogous structures include:

PropertyValue
Density~1.46 g/cm³
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents (e.g., DMSO, ethanol)

The presence of the chloro substituent enhances electronegativity, potentially influencing intermolecular interactions and crystal packing .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 4-chloro-N-(4,5-dihydro-2-thiazolyl)benzamide is documented, its preparation can be extrapolated from methods used for related benzamides. A plausible route involves:

  • Condensation of 4-chlorobenzoyl chloride with 2-amino-4,5-dihydrothiazole in the presence of a base (e.g., triethylamine) under anhydrous conditions .

  • Purification via recrystallization from ethanol or dimethylformamide (DMF) .

This method mirrors the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide derivatives, where refluxing in ethanol with piperidine facilitates amide bond formation .

Spectroscopic Characterization

Hypothetical spectral data based on analogous compounds include:

  • 1^1H NMR (400 MHz, DMSO-d6_6):

    • Aromatic protons (7.50–8.09 ppm, multiplet).

    • Thiazoline ring protons (3.16–3.46 ppm, triplet for CH2_2 groups).

    • NH resonance (10.47–12.33 ppm, broad singlet) .

  • IR (cm1^{-1}):

    • Stretching vibrations for C=O (1639), C-Cl (700–800), and NH (3300–3500) .

  • Mass spectrometry:

    • Molecular ion peak at m/z = 240.71[M+] .

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